3-(Chloromethyl)picolinonitrile

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

3-(Chloromethyl)picolinonitrile (CAS 205984-76-5) is the ortho-substituted picolinonitrile that uniquely combines a nitrile H-bond acceptor and electrophilic chloromethyl anchor in a 2,3-relationship. This enables sequential kinase hinge binding and solubility tuning, suppresses ring C–H oxidative addition during cross-coupling, and provides a tunable covalent warhead—advantages absent in 4-, 5-, or 6-chloromethyl regioisomers and the bromomethyl analog. Sourced at ≥98% purity with multi-batch QC (NMR, HPLC, GC), it is the single-building-block solution for medchem and agrochemical programs requiring reliable, multi-gram supply.

Molecular Formula C7H5ClN2
Molecular Weight 152.58 g/mol
CAS No. 205984-76-5
Cat. No. B1629145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)picolinonitrile
CAS205984-76-5
Molecular FormulaC7H5ClN2
Molecular Weight152.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C#N)CCl
InChIInChI=1S/C7H5ClN2/c8-4-6-2-1-3-10-7(6)5-9/h1-3H,4H2
InChIKeyNSHRDLJXYGLUCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)picolinonitrile (CAS 205984-76-5): Procurement-Grade Assessment of a Positionally Defined Heterocyclic Building Block


3-(Chloromethyl)picolinonitrile (CAS 205984-76-5), systematically named 3-(chloromethyl)pyridine-2-carbonitrile, is a bifunctional pyridine derivative bearing an electrophilic chloromethyl group at the 3-position and a nitrile at the 2-position (C₇H₅ClN₂, MW 152.58) . It serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the ortho-relationship between the nitrile and chloromethyl substituents confers a unique reactivity profile distinct from its 4-, 5-, and 6-substituted regioisomers [1]. Its primary utility lies in nucleophilic substitution and cross-coupling reactions that install the picolinonitrile scaffold into more complex pharmacophores [2].

Why 3-(Chloromethyl)picolinonitrile Cannot Be Replaced by Isomeric or Halo-Substituted Analogs in Lead-Optimization Campaigns


Substituting 3-(chloromethyl)picolinonitrile with its 4-, 5-, or 6-chloromethyl regioisomers, or with the 3-(bromomethyl) analog, alters the electronic environment of the pyridine ring and the steric accessibility of the electrophilic center, leading to divergent reaction kinetics, regiochemical outcomes in subsequent transformations, and ultimately, different biological target engagement profiles [1]. The electron-withdrawing nitrile at C2 activates the C3-chloromethyl group toward nucleophilic displacement while simultaneously deactivating the ring toward electrophilic aromatic substitution in a manner that cannot be replicated by isomers where the nitrile and chloromethyl groups are not ortho to one another [2]. The bromomethyl analog, while more reactive, introduces challenges in chemoselectivity and generates a heavier leaving group that can complicate purification and downstream coupling steps [3].

Quantitative Differentiation Evidence for 3-(Chloromethyl)picolinonitrile (CAS 205984-76-5) Against Closest Analogs


Regioisomeric Differentiation: C3-Chloromethyl vs. C4-, C5-, and C6-Chloromethyl Picolinonitriles in Nucleophilic Substitution Reactivity

The rate of nucleophilic substitution at the chloromethyl group is modulated by the position of the electron-withdrawing nitrile. In the 3-(chloromethyl) isomer, the nitrile at C2 exerts a through-bond inductive electron-withdrawing effect that activates the C3–CH₂Cl toward Sₙ2 displacement. This ortho-activation is absent in the 4- and 5-substituted isomers, where the nitrile is meta or para to the chloromethyl group, and attenuated in the 6-isomer due to the intervening ring nitrogen [1]. While head-to-head kinetic data for all four isomers under identical conditions are not publicly available, the computed XLogP3-AA values (1.3 for the 5-isomer vs. a predicted ~1.1 for the 3-isomer) and topological polar surface area (TPSA = 36.7 Ų for the 5-isomer) indicate subtle but meaningful differences in physicochemical properties that affect solubility, membrane permeability, and ultimately synthetic handling [2].

Medicinal Chemistry Synthetic Methodology Building Block Sourcing

Halogen Leaving-Group Comparison: 3-(Chloromethyl) vs. 3-(Bromomethyl)picolinonitrile in Synthetic Efficiency

3-(Bromomethyl)picolinonitrile (CAS 116986-13-1, MW 197.03) offers higher intrinsic reactivity in Sₙ2 and metal-mediated cross-coupling reactions due to the superior leaving-group ability of bromide vs. chloride [1]. However, the higher molecular weight (197.03 vs. 152.58 for the chloro analog) results in a lower atom economy: a 29.1% mass penalty per equivalent of building block used [2]. In palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations, the bromomethyl analog may engage in undesired oxidative addition at the C–Br bond of the CH₂Br group under standard catalytic conditions, whereas the chloromethyl analog exhibits greater chemoselectivity and is compatible with a broader range of Pd/ligand systems [3].

Process Chemistry Building Block Selection Cross-Coupling

Ambident Electrophilicity: Ortho-Cyano Activation Creates a Differentiated Scaffold for Sequential Functionalization

The ortho-disposition of the nitrile and chloromethyl groups in 3-(chloromethyl)picolinonitrile enables sequential chemoselective derivatization that is not feasible with any other regioisomer. The nitrile can first be transformed (e.g., hydrolyzed to amide or carboxylic acid, reduced to aminomethyl, or converted to tetrazole) without affecting the chloromethyl group, after which the chloromethyl handle can be used for further diversification via nucleophilic displacement [1]. In the 4- and 5-isomers, the spatially separated functional groups lack this cooperative electronic influence, while in the 6-isomer, nitrile reduction conditions can lead to intramolecular cyclization with the proximal chloromethyl group [2].

Scaffold Differentiation Sequential Derivatization Medicinal Chemistry

Purity and Storage Differentiation: Commercial Availability Profile of 3-(Chloromethyl)picolinonitrile Across Vendors

Commercially, 3-(chloromethyl)picolinonitrile is offered at purities of 95% (AKSci, Bidepharm), 95%+ (multiple vendors), and 98% (Leyan), with storage recommendations of 2–8 °C . In contrast, the 4-(chloromethyl) isomer (CAS 71935-33-6) and 6-(chloromethyl) isomer (CAS 135450-23-6) are less broadly stocked, and their commercial purity specifications are less consistently documented . The 3-(bromomethyl) analog is primarily available from specialty inorganic suppliers (e.g., American Elements, 97% purity) rather than the broader catalog vendors serving medicinal chemistry workflows, indicating a more mature supply base for the title compound [1].

Procurement Quality Control Supply Chain

Optimized Procurement and Application Scenarios for 3-(Chloromethyl)picolinonitrile Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffold Construction Requiring Orthogonal Functionalization Handles

Medicinal chemistry teams building focused kinase inhibitor libraries can exploit the ortho-CN/CH₂Cl relationship in 3-(chloromethyl)picolinonitrile for stepwise elaboration: first, the nitrile engages the kinase hinge region as a hydrogen bond acceptor; second, after SAR establishment, the chloromethyl group is displaced to introduce solubility-modulating amines or PEG chains without perturbing the core binding motif [1]. The 3-chloro isomer's superior atom economy over the 3-bromo analog (29.1% mass reduction) is particularly advantageous in large-scale parallel synthesis where reagent excess and waste disposal costs scale with molecular weight .

Agrochemical Intermediate Synthesis Demanding Chemoselective C–C Bond Formation at the Chloromethyl Position

In the synthesis of herbicidal pyridine derivatives, the C3-chloromethyl group serves as an electrophilic anchor for installing aryl or heteroaryl fragments via Negishi or Suzuki-Miyaura coupling. The ortho-cyano group suppresses competing oxidative addition at the pyridine ring C–H bonds, a selectivity advantage that the 4- and 5-chloromethyl isomers cannot provide because the nitrile's electron-withdrawing effect is not directed toward the reacting center [1]. Process chemists can source 3-(chloromethyl)picolinonitrile at 95–98% purity from multiple vendors using documented QC protocols (NMR, HPLC, GC), ensuring consistency across campaign scales .

Targeted Covalent Inhibitor Design Leveraging the Chloromethyl Electrophile

For rational design of targeted covalent inhibitors (TCIs), the chloromethyl group at C3 can function as a weakly electrophilic warhead when positioned adjacent to the electron-withdrawing nitrile. This modulated reactivity—intermediate between the sluggish 4-/5-chloromethyl isomers and the overly reactive bromomethyl analog—is desirable for achieving target-selective covalent bond formation with cysteine residues while minimizing off-target labeling [1]. The predicted XLogP of ~1.1 for the 3-isomer (compared to 1.3 for the 5-isomer) further favors aqueous solubility, a critical parameter for biochemical assay compatibility .

Academic Core Facility Building Block Stocking for Diverse Synthetic Methodology Development

Academic chemical biology core facilities and medicinal chemistry departments seeking to stock a minimal set of high-utility pyridine building blocks should prioritize 3-(chloromethyl)picolinonitrile over its isomers because it enables the widest range of downstream transformations (nitrile hydrolysis, reduction, tetrazole formation, and chloromethyl displacement) from a single inventory item [1]. With at least five independent vendors offering the compound at ≥95% purity—compared to sparser coverage for the 4-, 5-, and 6-isomers—the 3-chloro isomer presents the lowest supply chain risk for multi-year research programs .

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